molecular formula C15H29N3O3 B7922767 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922767
M. Wt: 299.41 g/mol
InChI Key: PUJKMNIFCDUXSQ-PXYINDEMSA-N
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Description

The compound 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a complex substituent at the 3-position. This substituent consists of a methylene bridge linking an ethylamino group and an (S)-2-amino-propionyl moiety.

Properties

IUPAC Name

tert-butyl 3-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-17(13(19)11(2)16)9-12-7-8-18(10-12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKMNIFCDUXSQ-PXYINDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, a complex organic compound, is characterized by its unique structural features, including multiple functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis, and possible therapeutic applications.

Structural Characteristics

The compound has a molecular weight of approximately 299.41 g/mol and features a chiral center that may influence its interaction with biological targets. The presence of an amino acid derivative and a tert-butyl ester group enhances its potential for various biological activities, including antioxidant, anticancer, and neuroprotective effects.

Antioxidant Properties

Research indicates that many amino acid derivatives exhibit antioxidant properties by scavenging free radicals. This suggests that this compound could play a role in reducing oxidative stress, which is linked to various diseases.

Anticancer Activity

Compounds with similar structural features have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways. This compound may possess similar anticancer properties, warranting further investigation into its mechanisms of action against different cancer types.

Neuroprotective Effects

Some related compounds have demonstrated neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The potential neuroprotective activity of this compound could be explored in future studies to assess its efficacy in models of neurodegeneration.

Synthesis

The synthesis of this compound typically involves several steps that emphasize the importance of protecting groups and stereochemical control to ensure desired chirality and functionality. The synthetic pathway includes the formation of key intermediates that contribute to the final product's structure.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other amino acids and derivatives:

Compound NameStructural FeaturesUnique Aspects
L-AlanineSimple amino acidBasic structure; lacks complex functional groups
L-LeucineBranched-chain amino acidExhibits hydrophobic properties; important for protein synthesis
L-TryptophanAromatic amino acidPrecursor to serotonin; involved in neurotransmission
N-Acetyl-L-cysteineContains thiol groupKnown for mucolytic properties; antioxidant effects

The intricate structure of this compound enhances its biological activity compared to simpler amino acids.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity.

Case Study: Antibacterial Agents

Research has demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial properties. For instance, the synthesis of (S)-3-amino-1-substituted pyrrolidines has been linked to the development of new antibacterial agents targeting resistant bacterial strains . The ability to modify the side chains on the pyrrolidine ring allows for fine-tuning of pharmacological properties.

Neuropharmacology

Pyrrolidine derivatives have been explored for their neuropharmacological effects. The unique structure of 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester may interact with neurotransmitter systems, offering potential therapeutic avenues for neurological disorders.

Research Insight

Studies indicate that certain pyrrolidine derivatives can modulate neurotransmitter release, which is crucial in conditions such as depression and anxiety disorders. The specific interactions and mechanisms remain an active area of research, with ongoing investigations into optimizing these compounds for clinical use .

Synthesis of Novel Amino Acids

The compound can also be utilized in the synthesis of novel amino acids and peptides. Its structure allows it to act as a building block in peptide synthesis, contributing to the development of new therapeutic peptides with enhanced stability and efficacy.

Example Application

In peptide synthesis, incorporating this pyrrolidine derivative can lead to improved bioavailability and resistance to proteolytic degradation, making it an attractive candidate for drug formulation .

Comparative Analysis Table

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentSynthesis of antibacterial agentsDevelopment of new drugs targeting bacteria
NeuropharmacologyModulation of neurotransmitter systemsPotential treatment for depression
Synthesis of Amino AcidsBuilding block for novel peptidesEnhanced therapeutic peptides

Comparison with Similar Compounds

Key Identifiers :

  • Reference Codes : 10-F080797 (CymitQuimica) , 10-F365850 (CAS: 925154-91-2) .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Weight Substituent Position Ester Group Key Differences Status Reference
3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 925154-91-2 Not reported 3-position tert-butyl Reference compound Discontinued
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 1401665-08-4 319.40 3-position benzyl Benzyl ester instead of tert-butyl Discontinued
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 1354023-95-2 Not reported 2-position tert-butyl Substituent at 2-position vs. 3-position Discontinued
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester 1264038-39-2 293.36 3-position tert-butyl Pyrimidinyloxy group instead of amino Active

Key Observations :

  • Substituent Position : The 2-position analog (CAS: 1354023-95-2) may exhibit altered binding affinity in biological systems due to spatial orientation differences .
  • Functional Groups: Replacement of the amino-propionyl-ethyl-amino group with a pyrimidinyloxy moiety (CAS: 1264038-39-2) drastically changes hydrophilicity and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

  • Molecular Formula : The target compound’s analog in (C22H33N3O2·0.3 H2O) suggests high lipophilicity, consistent with tert-butyl esters .
  • ESI-MS Data : A related compound (C14H17N3O3·1.65TFA·0.7H2O) shows a molecular ion peak at m/z 372.2 [M + H]+, indicating compatibility with electrospray ionization techniques .
  • 1H NMR Trends : Analogs with isoxazolyl and pyridinyl substituents (e.g., , Compound 14) exhibit distinct aromatic proton shifts (δ 6.8–8.5 ppm), whereas the target compound’s aliphatic substituents would likely show signals near δ 1.2–3.5 ppm .

Commercial and Research Relevance

  • Availability: All analogs with amino-propionyl-ethyl-amino substituents are discontinued, whereas pyrimidinyloxy derivatives (e.g., CAS: 1264038-39-2) remain available, suggesting better stability or demand .
  • Biological Activity : While highlights α4β2-nAChR partial agonism in isoxazolyl-pyridinyl analogs, the target compound’s pharmacological profile remains uncharacterized .

Preparation Methods

Stepwise Synthesis via Pyrrolidine Functionalization

The most widely documented approach involves a multi-step sequence beginning with functionalization of the pyrrolidine ring. As detailed in patent literature, the synthesis initiates with the conversion of a protected pyrrolidine precursor into a mesylate intermediate. For example, methanesulphonic acid 3,4-bis-methanesulphonyloxy-butyl ester undergoes nucleophilic substitution with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C to yield a benzyl-protected pyrrolidine derivative. Subsequent deprotection and functionalization steps introduce the ethyl-amino-methyl and tert-butyl ester groups.

Key steps include:

  • Amination : Reaction of the mesylated intermediate with ethylamine under controlled pH and temperature to install the ethyl-amino moiety.

  • Coupling : Introduction of the (S)-2-aminopropionyl group via peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane (DCM).

  • Esterification : Protection of the carboxylic acid group using tert-butyl dicarbonate (Boc2OBoc_2O) in the presence of a base like triethylamine.

This method achieves an overall yield of 35–45%, with enantiomeric excess (ee) exceeding 98% when chiral starting materials are employed.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements have adapted solid-phase synthesis techniques to improve scalability. In this approach, the pyrrolidine scaffold is anchored to a resin (e.g., Wang resin) via its carboxylic acid group. Sequential coupling reactions introduce the ethyl-amino-methyl and (S)-2-aminopropionyl groups, followed by cleavage from the resin using trifluoroacetic acid (TFA) to yield the tert-butyl ester. This method reduces purification steps and enhances reproducibility, with reported yields of 50–60%.

Key Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal reaction conditions vary by step:

Step Temperature Solvent Key Reagent Yield Source
Mesylation0–5°CEthyl acetateMethanesulfonic acid85%
Amination50–60°CTHFBenzylamine78%
Peptide Coupling25°CDCMHBTU, DIPEA92%
Boc Protection0°C → RTDCMBoc₂O, Triethylamine89%

Elevated temperatures during amination accelerate substitution but risk racemization, necessitating precise thermal control. Polar aprotic solvents like THF and DCM are preferred for their ability to stabilize intermediates without participating in side reactions.

Catalytic Systems and Their Impact

Asymmetric induction is critical for achieving high enantiomeric purity. Chiral auxiliaries such as (S)-1-phenylethylamine have been employed during the amination step, though recent protocols favor catalytic asymmetric hydrogenation using ruthenium-BINAP complexes. This method reduces auxiliary removal steps and improves atom economy, achieving ee values >99%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) reveals characteristic signals at δ 1.44 ppm (tert-butyl group), δ 3.15–3.45 ppm (pyrrolidine protons), and δ 6.82 ppm (amide NH).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 300.41 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates ≥98% purity, with retention time = 12.3 min.

Challenges and Limitations

Stereochemical Integrity

Maintaining chirality during mesylation and amination remains a challenge. Even minor epimerization at the pyrrolidine C3 position can reduce biological efficacy, necessitating rigorous monitoring via chiral HPLC.

Scalability Issues

Traditional batch reactors face mass transfer limitations during exothermic steps (e.g., mesylation). Transitioning to continuous flow systems has mitigated this, improving yields by 15–20%.

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for successful preparation?

The synthesis typically begins with activating 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride to form the acid chloride, followed by reaction with tert-butyl alcohol in the presence of triethylamine to form the tert-butyl ester. Key conditions include anhydrous environments to prevent hydrolysis of the acid chloride and precise stoichiometric control to minimize side reactions. Temperature moderation (e.g., 0–25°C) is critical during coupling steps to preserve stereochemical integrity .

Advanced: How can AI-driven retrosynthetic analysis improve the design of novel derivatives of this compound?

AI tools like Template_relevance Pistachio and Reaxys leverage vast reaction databases to predict feasible synthetic pathways for derivatives. For example, modifying the pyrrolidine ring’s substituents or introducing fluorinated groups could be guided by AI to prioritize routes with high yield and minimal purification steps. This approach reduces trial-and-error experimentation and accelerates structure-activity relationship (SAR) studies .

Basic: What spectroscopic methods are essential for confirming the compound’s structure and purity?

  • NMR : 1^1H and 13^{13}C NMR verify the tert-butyl group (δ ~1.4 ppm for 1^1H) and pyrrolidine backbone.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 214.30 for related analogs).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and amine N-H bonds .

Advanced: How can researchers resolve contradictions in reported yields for coupling reactions involving tert-butyl esters?

Discrepancies often arise from variations in base selection (e.g., triethylamine vs. DMAP) or solvent polarity. Systematic optimization using Design of Experiments (DoE) can isolate critical factors. For instance, dichloromethane at 0–20°C with DMAP enhances nucleophilic acylation efficiency compared to THF, as observed in analogous tert-butyl ester syntheses .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists.
  • Storage : In a cool, dry place under inert gas (e.g., N2_2) to prevent ester hydrolysis .

Advanced: What strategies are employed to assess the compound’s bioactivity in enzyme inhibition studies?

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Molecular Docking : Computational models predict binding interactions at the enzyme’s active site, guided by the compound’s aminomethyl-pyrrolidine moiety.
  • Metabolic Stability Tests : Incubation with liver microsomes evaluates susceptibility to oxidative degradation, informing SAR adjustments .

Basic: How is the tert-butyl ester group strategically used in medicinal chemistry applications?

The tert-butyl ester acts as a protecting group for carboxylic acids during multi-step syntheses. Its bulkiness enhances solubility in organic solvents and stabilizes intermediates against premature hydrolysis. Deprotection under acidic conditions (e.g., TFA) yields the free carboxylic acid for final active pharmaceutical ingredients (APIs) .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Purification : Chromatography is impractical at scale; alternative crystallization protocols are developed using solvent polarity gradients.
  • Byproduct Formation : Optimized slow addition of reagents reduces dimerization side products.
  • Process Analytics : In-line FTIR monitors reaction progress to ensure consistency .

Basic: What regulatory guidelines govern the use of this compound in preclinical research?

Compliance with OECD GLP standards is required for toxicity studies. Proper documentation of synthetic procedures, impurity profiles (e.g., ≤0.15% by HPLC), and stability data (e.g., 6-month accelerated stability testing) ensures reproducibility and regulatory acceptance .

Advanced: How does stereochemical integrity impact the compound’s pharmacological profile, and how is it maintained during synthesis?

The (S)-configuration at the 2-amino-propionyl moiety is critical for target binding. Chiral HPLC or enzymatic resolution ensures enantiopurity, while low-temperature reactions (−20°C) minimize racemization during acyl transfer steps .

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